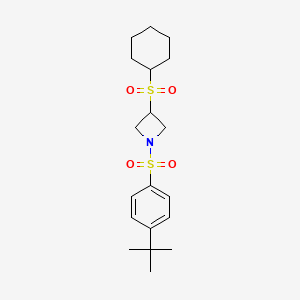

4-Cyclohexylbenzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

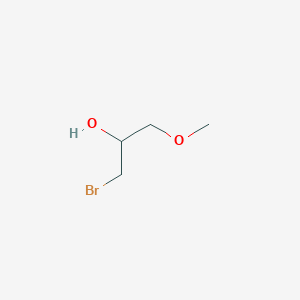

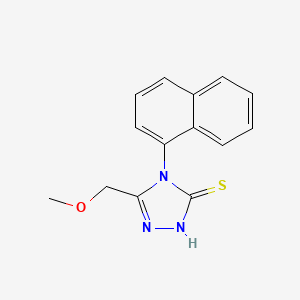

4-Cyclohexylbenzene-1-sulfonyl fluoride is a chemical compound with the formula C12H15FO2S. It is used for research purposes .

Synthesis Analysis

The synthesis of sulfonyl fluorides, including this compound, has been a topic of interest in recent years. One method involves a one-pot process that directly transforms sulfonates or sulfonic acids into sulfonyl fluorides . Another approach involves the use of fluorosulfonyl radicals, which has emerged as a concise and efficient method for producing sulfonyl fluorides .Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, have unique reactivity in organic synthesis. They have been utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .Wissenschaftliche Forschungsanwendungen

Inhibitors of β-Class Carbonic Anhydrases

A study by Ceruso et al. (2014) demonstrated that sulfonamide derivatives, likely structurally related to 4-Cyclohexylbenzene-1-sulfonyl fluoride, serve as effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's lifecycle, suggesting potential antimycobacterial agents with novel mechanisms of action to combat drug resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Cyclooxygenase-2 Inhibitors

Hashimoto et al. (2002) identified that the introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which may be structurally similar to this compound, preserved COX-2 potency and notably increased COX1/COX-2 selectivity. This research led to the identification of a potent and highly selective COX-2 inhibitor, JTE-522, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Radiolabelling Agents

Inkster et al. (2012) explored sulfonyl fluoride-based prosthetic compounds, including derivatives of this compound, as potential 18F labeling agents for PET chemistry. This study developed a route to prepare bifunctional arylsulfonyl [18F]fluorides, suggesting their utility in creating 18F-labelled biomarkers for imaging applications (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).

Electrochemical Synthesis

Laudadio et al. (2019) reported an environmentally benign electrochemical approach for the synthesis of sulfonyl fluorides, which could include this compound. This method utilizes thiols or disulfides with KF, showcasing a broad substrate scope and mild reaction conditions, indicating its potential for efficient and green chemical synthesis (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Environmental Degradation

Bao et al. (2017) evaluated the degradation of sodium p-perfluorous nonenoxybenzene sulfonate (OBS), a compound related to perfluoroalkyl substances like this compound, under UV/H2O2 conditions. They found that OBS, despite its persistence, could be degraded more effectively than other perfluorinated chemicals, suggesting potential pathways for the environmental remediation of similar compounds (Bao, Qu, Huang, Cagnetta, Yu, & Weber, 2017).

Zukünftige Richtungen

The future directions in the research and application of sulfonyl fluorides, including 4-Cyclohexylbenzene-1-sulfonyl fluoride, involve the development of new synthetic methods and their applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science .

Eigenschaften

IUPAC Name |

4-cyclohexylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWOIUYFDWRECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

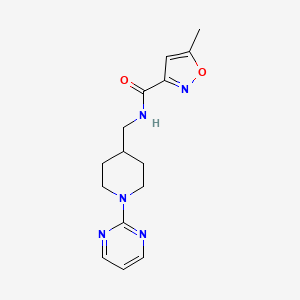

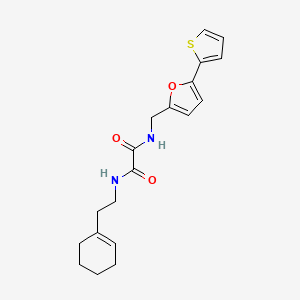

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

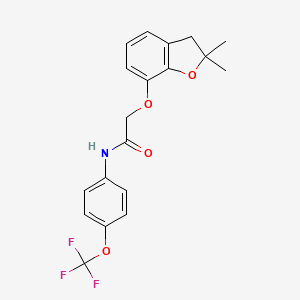

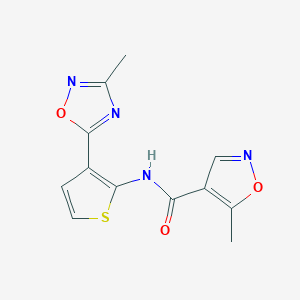

![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

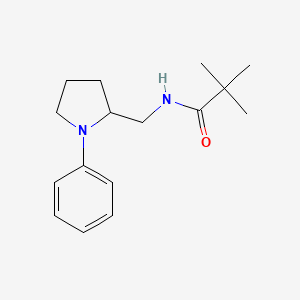

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)